N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
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Description
N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C19H22N2O3S2 and its molecular weight is 390.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research has synthesized and evaluated thiazolidinone derivatives, including compounds structurally related to N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide, for their potential antimicrobial properties. Studies have shown these compounds exhibit promising antibacterial and antifungal activities against a range of microbial strains, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Anticancer Activity
Some derivatives have been investigated for their potential anticancer properties. Computational and pharmacological evaluations of novel derivatives, including oxadiazole and pyrazole compounds, have demonstrated their ability to inhibit tumor growth and act as antioxidant, analgesic, and anti-inflammatory agents, suggesting their utility in cancer treatment (Faheem, 2018).
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has been explored, with some compounds showing excellent antioxidant activity in comparison to standard antioxidants. This suggests their possible use in combating oxidative stress-related diseases (Čačić, Molnar, Šarkanj, Has-Schön, & Rajković, 2010).
Glutaminase Inhibition
Derivatives have been synthesized and evaluated as potent and selective inhibitors of kidney-type glutaminase (GLS), indicating their potential therapeutic application in conditions where GLS inhibition is beneficial, such as certain cancers. Structural modifications of these compounds have aimed to improve drug-like properties and solubility, while retaining potency (Shukla et al., 2012).
Properties
IUPAC Name |
N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-2-24-15-9-7-13(8-10-15)11-16-18(23)21(19(25)26-16)12-17(22)20-14-5-3-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,20,22)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPOYHQSSEBHK-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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